(4-Isobutylpyridin-3-yl)methanamine
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Overview
Description
(4-Isobutylpyridin-3-yl)methanamine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with an isobutyl group at the 4-position and a methanamine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isobutylpyridin-3-yl)methanamine can be achieved through several methods. One common approach involves the alkylation of 4-isobutylpyridine with a suitable methanamine precursor. This reaction typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the methanamine, facilitating its nucleophilic attack on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(4-Isobutylpyridin-3-yl)methanamine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for mild and efficient oxidation.
Reduction: LiAlH4 is a strong reducing agent used for the reduction of amines.
Substitution: Various nucleophiles such as halides, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Imines, nitriles, and amides.
Reduction: Secondary and tertiary amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
(4-Isobutylpyridin-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its amine functionality.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Isobutylpyridin-3-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The pyridine ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A versatile scaffold used in drug discovery.
Methenamine: A heterocyclic compound with antibacterial properties.
Nicotinamide: A pyridine derivative with various biological activities.
Uniqueness
(4-Isobutylpyridin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H16N2 |
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Molecular Weight |
164.25 g/mol |
IUPAC Name |
[4-(2-methylpropyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C10H16N2/c1-8(2)5-9-3-4-12-7-10(9)6-11/h3-4,7-8H,5-6,11H2,1-2H3 |
InChI Key |
NEYSGDULVLRLTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=NC=C1)CN |
Origin of Product |
United States |
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